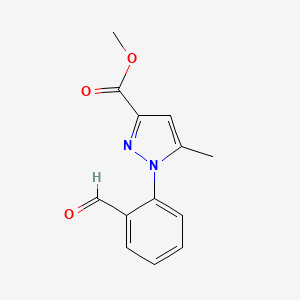

methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-(2-formylphenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHTUDHRXLHKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Based on Phenylhydrazine and Methyl Acetoacetate (Patents CN105418507A and CN103275010A)

This method uses phenylhydrazine and methyl acetoacetate as starting materials to build the pyrazole core, followed by functional group modifications to install the 2-formylphenyl and methyl ester groups.

- Cyclization: Phenylhydrazine reacts with methyl acetoacetate in a C1-C6 fatty alcohol solvent containing acid (e.g., ethanol with acid catalyst) under reflux to form an intermediate pyrazole compound.

- Chloride Acetylation: The intermediate undergoes reaction with phosphorus oxychloride (POCl3) in polar aprotic solvents like DMF at elevated temperatures to introduce chloro substituents facilitating further substitution.

- Substitution with Piperazine or Analogues: The chloro intermediate is treated with piperazine or similar nucleophiles in polar non-proton solvents (e.g., DMF, DMAc) containing mineral alkali (e.g., sodium carbonate) under reflux to replace the chloro group.

- Deacetalization and Purification: The final compound is obtained by refluxing in alcoholic acid solutions, followed by solvent extraction, concentration, and activated carbon decolorization to yield the target compound.

Reaction Conditions and Reagents:

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | Phenylhydrazine + Methyl acetoacetate + Acid | C1-C6 fatty alcohol | Reflux | Acid catalyzed |

| Chloride Acetylation | Phosphorus oxychloride (POCl3) | DMF | Elevated (e.g., 80-100°C) | Polar aprotic solvent |

| Substitution | Piperazine + Mineral alkali (e.g., Na2CO3) | DMF, DMAc, or NMP | Reflux | Mineral alkali facilitates substitution |

| Deacetalization | Acidic alcoholic solution (e.g., HCl in EtOH) | Alcoholic solution | Reflux | Purification with activated carbon |

- The method avoids toxic or expensive reagents.

- High overall yields with good selectivity.

- Suitable for large-scale industrial production due to simplicity and safety.

- Reported yields for intermediate steps range from 80% to 90%.

Comparative Summary of Preparation Methods

| Aspect | Phenylhydrazine & Methyl Acetoacetate Route | Trichloromethyl Enone Route |

|---|---|---|

| Starting Materials | Phenylhydrazine, methyl acetoacetate | Trichloromethyl enones, arylhydrazines |

| Key Steps | Cyclization, chloride acetylation, substitution, deacetalization | Cyclocondensation, methanolysis |

| Solvents | Fatty alcohols, DMF, alcoholic acid solutions | CHCl3, MeOH |

| Temperature | Reflux conditions (~75-100°C) | Reflux (CHCl3 and MeOH) |

| Yield Range | 80-90% per step | 37-97% overall |

| Regioselectivity Control | Controlled by choice of starting hydrazine and conditions | Controlled by hydrazine form (free or salt) |

| Industrial Suitability | High, due to simple reagents and safety | Moderate, requires careful solvent control |

| Mechanistic Complexity | Multi-step with substitution and deacetalization | One-pot with intermediate methanolysis |

Detailed Data Table of Reaction Parameters and Yields (Based on Literature)

| Entry | Starting Materials | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenylhydrazine + Methyl acetoacetate | Fatty alcohol + acid | Reflux | 2-3 h | ~85 | Cyclization step |

| 2 | Intermediate + POCl3 | DMF | 80-100 | 1-2 h | ~90 | Chloride acetylation |

| 3 | Chloro intermediate + Piperazine | DMF + mineral alkali | Reflux | 4-6 h | ~88 | Substitution |

| 4 | Compound + Acidic alcoholic solution | Ethanol + HCl | Reflux | 2-4 h | 85-90 | Deacetalization and purification |

| 5 | Trichloromethyl enone + Phenylhydrazine hydrochloride | CHCl3 | Reflux | 2-3 h | 70-90 | Cyclocondensation |

| 6 | Pyrazole intermediate + MeOH | Methanol | Reflux | 16 h | 80-97 | Methanolysis to methyl ester |

Research Findings and Notes

- The phenylhydrazine/methyl acetoacetate method is well-suited for industrial scale-up due to its use of inexpensive and relatively safe reagents and solvents. The stepwise approach allows for purification and optimization at each stage.

- The trichloromethyl enone method offers a regioselective one-pot synthesis with high yields but requires careful control of reaction conditions, particularly solvent choice and hydrazine form, to achieve the desired regioisomer.

- Both methods yield methyl esters at the 3-position of the pyrazole ring, but the trichloromethyl enone route uniquely uses methanolysis of the trichloromethyl group to install the ester functionality.

- Mechanistic studies indicate that solvent and hydrazine protonation states critically influence regioselectivity and product distribution.

- Activated carbon decolorization and solvent extraction are common purification steps in both methods to obtain high-purity final products.

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have demonstrated that methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate exhibits a range of biological activities:

- Anticancer Activity : Research indicates that this compound has potential anticancer properties. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancerous cells .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases. Studies have reported significant inhibition of free radicals, suggesting its potential as a therapeutic agent in oxidative stress management .

- Antimicrobial Activity : Preliminary investigations have indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development in treating infectious diseases .

Case Studies

Several case studies have documented the applications of this compound:

-

Case Study 1: Anticancer Evaluation

A study assessed the anticancer effects of this compound on human tumor cells using the National Cancer Institute's protocols. The results showed a significant reduction in cell viability across multiple cancer types, with mean GI values indicating promising drug-like properties . -

Case Study 2: Antioxidant Activity Assessment

In another study, the compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays. Results demonstrated a high percentage of inhibition, suggesting that it could be developed as an antioxidant supplement .

Mecanismo De Acción

The mechanism of action of methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions with the active sites of proteins, influencing their function.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

a. Halogen-Substituted Analogues

- Methyl 1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate (Compound 4)

- Substituents : 2,4-Dichlorobenzyl group at N1.

- Melting Point : 81–82°C .

- Synthesis : Reacted with 2,4-dichlorobenzyl chloride in DMF/K₂CO₃, yielding a crystalline product.

- Key Difference : The electron-withdrawing Cl groups enhance stability but reduce solubility in polar solvents compared to the formylphenyl analogue.

b. Heterocyclic-Substituted Analogues

- Ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate (Compound 9)

c. Nitropyridinylamino-Substituted Analogues

- Ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole carboxylate (RCOOET) Substituents: Nitropyridinylamino group. Synthesis: Multi-day reaction in CH₂Cl₂, recrystallized from methanol/ether . Reactivity: The nitro group facilitates coordination with transition metals (e.g., Mn in catalytic complexes) .

d. Tetrazole-Substituted Analogues

Electronic and Steric Modifications

Methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate

Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate

Commercial Derivatives (AldrichCPR Catalogue)

- Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate (Product No. JRD1151) Application: Intermediate in agrochemical synthesis .

- Methyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (Product No. JRD1169) Property: Electron-donating methyl group increases π-electron density at the pyrazole core .

Data Table: Key Parameters of Analogues

Actividad Biológica

Methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 244.25 g/mol

- CAS Number : 1261079-72-4

- IUPAC Name : Methyl 1-(2-formylphenyl)-5-methylpyrazole-3-carboxylate

The compound features a pyrazole ring with a formyl group and an ester functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 78% |

| This compound | S. aureus | 85% |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and microbial defense. The formyl and ester groups can participate in hydrogen bonding with active sites on proteins, thereby modulating their activity .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antibacterial Activity Study : A series of pyrazole derivatives were synthesized, including this compound, which demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Activity Assessment : In a controlled experiment, the compound showed a reduction in inflammation markers in mouse models, indicating its potential as an anti-inflammatory agent comparable to established drugs like indomethacin .

- Cytotoxicity Evaluations : Further investigations into the cytotoxic effects revealed that certain concentrations of this compound could selectively induce apoptosis in cancer cell lines while sparing normal cells .

Q & A

Q. What are the common synthetic routes for methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation reactions starting with substituted phenylhydrazines and β-ketoesters. For example, the 2-formylphenyl group can be introduced via Claisen-Schmidt condensation or Friedel-Crafts acylation. Optimization may involve adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF) to enhance yields. Purity is improved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., formyl proton at ~10 ppm, pyrazole ring carbons at 140–160 ppm).

- FT-IR : For detecting carbonyl stretches (ester C=O at ~1700 cm⁻¹, formyl C=O at ~1680 cm⁻¹).

- XRD : To resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrazole and formylphenyl planes) .

Q. How does the formyl group influence the compound’s reactivity in subsequent derivatization reactions?

The formyl group enables nucleophilic additions (e.g., hydrazone formation with amines) or condensation reactions (e.g., Knoevenagel with active methylene compounds). Its electron-withdrawing nature also activates the pyrazole ring for electrophilic substitutions at the 4-position .

Q. What are the documented biological activities of structurally related pyrazole-3-carboxylate derivatives?

Analogous compounds exhibit enzyme inhibitory activity (e.g., Lp-PLA2 inhibition) and antiproliferative effects. Structure-activity relationship (SAR) studies highlight the importance of substituents on the phenyl ring and ester group for target binding .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electron-deficient sites. For example, the formyl group’s LUMO localization predicts susceptibility to nucleophilic attack. Transition state modeling (e.g., at the B3LYP/6-31G* level) can optimize reaction pathways for derivatization .

Q. What strategies resolve discrepancies in reported decomposition temperatures of similar pyrazole derivatives?

Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) clarifies decomposition mechanisms. Coupling TGA with mass spectrometry (TGA-MS) identifies volatile byproducts (e.g., CO, NOₓ) and validates stability thresholds .

Q. What in situ monitoring techniques are recommended for tracking intermediates during synthesis?

Q. What experimental approaches validate the thermal decomposition mechanism under varying atmospheric conditions?

Isothermal TGA at incremental temperatures (100–300°C) quantifies degradation kinetics. Gas chromatography (GC) analysis of off-gases under oxidative vs. inert atmospheres identifies pathways (e.g., radical vs. hydrolytic decomposition) .

Q. How can substituent effects on the pyrazole ring be systematically studied to enhance bioactivity?

- Parallel synthesis : Introduce diverse groups (e.g., halogens, methoxy) at the 1- and 5-positions.

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models.

- Docking simulations : Map interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.